molecular formula C12H18N2 B3273855 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 5969-20-0

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No.: B3273855
CAS No.: 5969-20-0
M. Wt: 190.28 g/mol
InChI Key: NLMDUGXYOSVZJF-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine is an organic compound belonging to the class of tetrahydroquinolines It is characterized by its unique structure, which includes a quinoline core with three methyl groups at positions 2, 2, and 4, and an amine group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine typically involves the condensation of aniline with acetone in the presence of a catalyst. This reaction proceeds through a series of steps, including the formation of an intermediate imine, followed by cyclization and reduction to yield the desired tetrahydroquinoline derivative .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes, often employing continuous flow reactors to enhance efficiency and yield. The use of metal-modified catalysts can further optimize the reaction conditions, ensuring high selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its chemical structure.

    Substitution: The amine group at position 6 can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, fully hydrogenated tetrahydroquinolines, and substituted tetrahydroquinolines, each with distinct chemical and physical properties .

Scientific Research Applications

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine exerts its effects involves its interaction with specific molecular targets. For instance, it can form stable complexes with enzymes or receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: A structurally related compound with similar chemical properties but lacking the methyl groups at positions 2 and 4.

    2,2,4-Trimethyl-1,2-dihydroquinoline: Another related compound with a similar core structure but differing in the degree of hydrogenation.

Uniqueness

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine is unique due to its specific substitution pattern and the presence of the amine group at position 6. This structural uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-6,8,14H,7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMDUGXYOSVZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2)N)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230436
Record name 1,2,3,4-Tetrahydro-2,2,4-trimethyl-6-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5969-20-0
Record name 1,2,3,4-Tetrahydro-2,2,4-trimethyl-6-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5969-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2,2,4-trimethyl-6-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine
Reactant of Route 2
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine
Reactant of Route 3
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine
Reactant of Route 4
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine
Reactant of Route 5
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine
Reactant of Route 6
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine

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